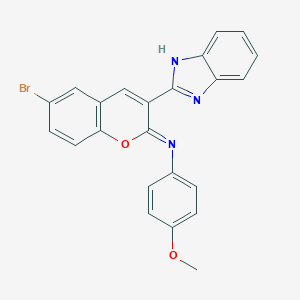
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure with a bromine substituent and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Next, the chromene moiety is introduced through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone. The bromine substituent is then added via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Finally, the methoxyphenylamine group is attached through a condensation reaction with the chromene-benzimidazole intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromene moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the imine group, converting it to an amine. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the chromene ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, the compound’s potential therapeutic applications are of significant interest. Researchers are exploring its efficacy and mechanism of action in treating various diseases. Its ability to modulate specific molecular pathways could lead to the development of new pharmaceuticals.
Industry
In industry, the compound’s properties are leveraged for the development of advanced materials. Its chromene and benzimidazole moieties contribute to its potential use in organic electronics, photonics, and as a precursor for functional polymers.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The chromene structure may interact with cellular membranes or proteins, affecting their function. The methoxyphenyl group could enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-N-(2-chlorophenyl)amine
- N-[3-(1H-benzimidazol-2-yl)-6-fluoro-2H-chromen-2-ylidene]-N-(4-methylphenyl)amine
- N-[3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-N-(4-ethoxyphenyl)amine
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the benzimidazole and chromene moieties also provides a distinctive scaffold that can be further modified to enhance its properties and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C23H16BrN3O2 |
|---|---|
Peso molecular |
446.3g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-6-bromo-N-(4-methoxyphenyl)chromen-2-imine |
InChI |
InChI=1S/C23H16BrN3O2/c1-28-17-9-7-16(8-10-17)25-23-18(13-14-12-15(24)6-11-21(14)29-23)22-26-19-4-2-3-5-20(19)27-22/h2-13H,1H3,(H,26,27) |
Clave InChI |
WEBMVXMEBUOBDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 |
SMILES canónico |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















